ESI-05, with the chemical formula and a molecular weight of 274.38 g/mol, is classified as a small organic molecule. It is primarily sourced from Tocris Bioscience and Sigma-Aldrich, where it is marketed for laboratory research purposes. The compound has a CAS number of 5184-64-5 and is recognized for its high purity (≥98% by HPLC) .
The synthesis of ESI-05 involves several key steps that are critical to achieving its selective inhibitory properties. While specific experimental protocols are not extensively detailed in available literature, the general approach includes:
The synthesis parameters, such as temperature, reaction time, and solvent choice, play a crucial role in the yield and purity of ESI-05 .
ESI-05 primarily engages in competitive inhibition with cAMP at the Epac2 binding site. Key reactions include:
These interactions are critical for understanding how ESI-05 modulates cellular signaling pathways.
The mechanism of action for ESI-05 involves:
ESI-05 exhibits several notable physical and chemical properties:
ESI-05 has diverse applications in scientific research:
Cyclic adenosine monophosphate (cAMP) serves as a universal second messenger regulating diverse physiological processes, including metabolism, immune function, and neuronal signaling. Beyond the classic effector protein kinase A (PKA), Exchange Proteins Directly Activated by cAMP (EPAC1 and EPAC2) act as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. EPAC proteins translate cAMP signals into cellular responses such as exocytosis, cell adhesion, and gene expression. Their activation triggers downstream pathways like phospholipase Cε (PLCε), mitogen-activated protein kinase (MAPK), and calcium mobilization. Dysregulation of EPAC activity is implicated in diabetes, cardiovascular diseases, and neurological disorders, positioning EPAC isoforms as high-value therapeutic targets [2] [5] [7].
EPAC1 and EPAC2 share a conserved modular architecture but exhibit critical structural differences governing isoform-specific functions:
Table 1: Structural and Functional Features of EPAC Isoforms
Feature | EPAC1 | EPAC2 |
---|---|---|
Domains | DEP, single CNBD, CDC25-HD | DEP, two CNBDs (CNBD1 + CNBD-B), CDC25-HD |
cAMP Sensitivity | ~0.1–10 µM | CNBD-B: ~0.1–10 µM; CNBD1: ~100 µM |
Primary Tissue Expression | Ubiquitous (vascular, renal systems) | Brain, pancreas, adrenal glands |
Key Biological Roles | Vascular remodeling, inflammation | Insulin secretion, synaptic plasticity |
Aberrant EPAC signaling contributes to multiple diseases:
These roles underscore the therapeutic potential of isoform-specific EPAC modulators like the EPAC2-selective antagonist ESI-05.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7